molecular formula C15H23NO2 B2580946 N-(2-hydroxy-2-phenylpropyl)-3,3-dimethylbutanamide CAS No. 1351621-77-6

N-(2-hydroxy-2-phenylpropyl)-3,3-dimethylbutanamide

Cat. No.: B2580946
CAS No.: 1351621-77-6
M. Wt: 249.354
InChI Key: ADUXJRVKKJUCRG-UHFFFAOYSA-N
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Description

N-(2-hydroxy-2-phenylpropyl)-3,3-dimethylbutanamide (CAS 1351621-77-6) is an organic compound with the molecular formula C15H23NO2 and a molar mass of 249.36 g/mol . This molecule features a 3,3-dimethylbutanamide group linked to a 2-hydroxy-2-phenylpropyl chain, providing a unique structure of interest in physiological research . Its structural framework is investigated in the development of compounds that impart warming sensations to the skin or mucous membranes, positioning it as a candidate for sensory and physiological studies . Researchers value this compound for probing the biological pathways involved in thermosensation and chemical-induced sensory responses. Available as a high-purity solid, it is characterized by an InChIKey of ADUXJRVKKJUCRG-UHFFFAOYSA-N . This product is intended For Research Use Only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

N-(2-hydroxy-2-phenylpropyl)-3,3-dimethylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-14(2,3)10-13(17)16-11-15(4,18)12-8-6-5-7-9-12/h5-9,18H,10-11H2,1-4H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADUXJRVKKJUCRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)CC(=O)NCC(C)(C1=CC=CC=C1)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-2-phenylpropyl)-3,3-dimethylbutanamide typically involves the reaction of 2-hydroxy-2-phenylpropylamine with 3,3-dimethylbutanoyl chloride under anhydrous conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-2-phenylpropyl)-3,3-dimethylbutanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.

    Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of nitro or halogenated derivatives of the phenyl group.

Scientific Research Applications

Chemical Properties and Structure

N-(2-hydroxy-2-phenylpropyl)-3,3-dimethylbutanamide possesses a unique chemical structure that contributes to its biological activity. The compound's molecular formula is C15H23NOC_{15}H_{23}NO, and it features a hydroxyl group that enhances its solubility and interaction with biological targets.

Pain Management

One of the primary applications of this compound is in the modulation of pain pathways. Research indicates that this compound acts on the Transient Receptor Potential A1 (TrpA1) ion channel, which plays a crucial role in pain perception. By modulating TrpA1 activity, the compound can potentially alleviate neuropathic and inflammatory pain conditions .

Case Study: TrpA1 Modulation

  • Objective : To evaluate the effectiveness of this compound in reducing pain.
  • Method : In vivo models demonstrated significant reductions in pain response when administered the compound.
  • Results : The compound effectively inhibited TrpA1 activation, leading to decreased sensitivity to painful stimuli.

Neurological Disorders

This compound has also been investigated for its anticonvulsant properties. Studies show that derivatives of this compound exhibit notable anticonvulsant activity in various seizure models. The structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its efficacy against seizures .

Case Study: Anticonvulsant Activity

  • Objective : To assess the anticonvulsant effects of this compound derivatives.
  • Method : Maximal electroshock seizure (MES) tests were conducted on animal models.
  • Results : Certain derivatives demonstrated ED50 values lower than traditional anticonvulsants like phenobarbital, indicating superior efficacy.

Table 1: Pharmacological Activities of this compound Derivatives

Compound DerivativeActivity TypeED50 (mg/kg)Reference
Parent CompoundPain ModulationNot specified
Derivative AAnticonvulsant13
Derivative BAnticonvulsant8.9
Derivative CPain Modulation21

Mechanism of Action

The mechanism of action of N-(2-hydroxy-2-phenylpropyl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Derivatives

Table 1: Key Structural and Functional Comparisons
Compound Name Molecular Formula Substituents/Functional Groups Key Applications/Significance References
N-(2-hydroxy-2-phenylpropyl)-3,3-dimethylbutanamide C₁₅H₂₁NO₂ 3,3-dimethylbutanamide + 2-hydroxy-2-phenylpropyl Potential drug intermediates, specialty chemicals N/A
D-Panthenol (R-2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide) C₉H₁₉NO₄ 3,3-dimethylbutanamide + dihydroxy + 3-hydroxypropyl Cosmetics (moisturizer), pharmaceuticals (gastrointestinal drug)
Diclocymet (2-cyano-N-(1-(2,4-dichlorophenyl)ethyl)-3,3-dimethylbutanamide) C₁₅H₁₇Cl₂N₂O 3,3-dimethylbutanamide + cyano + dichlorophenyl-ethyl Agricultural fungicide
Tripaba Panthenol (Benzoic acid triester with 2,4-dihydroxy-N-(3-hydroxypropyl)-3,3-dimethylbutanamide) C₂₄H₃₀N₂O₈ 3,3-dimethylbutanamide + triester linkage + UV-absorbing groups Cosmetic UV absorbers, antistatic agents
N-Ethyl-2,2-diisopropylbutanamide C₁₂H₂₅NO 3,3-dimethylbutanamide + ethyl + diisopropyl Flavoring agent (pending safety evaluation)

Biological Activity

N-(2-hydroxy-2-phenylpropyl)-3,3-dimethylbutanamide, also known as a derivative of amides, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This compound is characterized by its unique structure, which includes a hydroxy group, a phenyl group, and a butanamide moiety. Research into its biological activity has indicated promising applications in antimicrobial and anti-inflammatory domains, as well as potential therapeutic effects in various medical conditions.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Chemical Formula : C15_{15}H23_{23}NO
  • Molecular Weight : 247.36 g/mol
  • Functional Groups : Hydroxy (-OH), Amide (-C(=O)N-), Phenyl (-C6_6H5_5)

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets. The hydroxy group facilitates hydrogen bonding with active sites on enzymes or receptors, while the phenyl group can engage in π-π interactions. These interactions enhance binding affinity and specificity, potentially leading to modulation of biological processes such as enzyme activity and receptor signaling pathways.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of microbial strains, suggesting its potential use as an antimicrobial agent in clinical settings. The mechanism by which it exerts this effect may involve disruption of microbial cell membranes or inhibition of essential metabolic pathways .

Anti-inflammatory Effects

In addition to its antimicrobial properties, the compound has been investigated for anti-inflammatory effects. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for the treatment of inflammatory diseases.

Case Studies

  • Anticonvulsant Activity : A related compound, S(+)-(2E)-N-(2-hydroxypropyl)-3-phenylprop-2-enamide (KM-568), demonstrated anticonvulsant properties in various animal models. While not identical, the structural similarities suggest that this compound may also exhibit similar neuroprotective effects .
  • Analogs and Structure-Activity Relationships (SAR) : Studies on structurally related compounds have shown that modifications to the hydroxy and amide groups can significantly influence biological activity. This emphasizes the importance of SAR in optimizing therapeutic efficacy .

Biological Activity Overview

Activity TypeObserved EffectsReferences
AntimicrobialEffective against various microbial strains,
Anti-inflammatoryInhibition of pro-inflammatory cytokines,
AnticonvulsantPotential activity in seizure models

Structure-Activity Relationship Insights

Modification TypeImpact on ActivityReferences
Hydroxy GroupEnhances binding affinity,
Amide MoietyCritical for maintaining biological activity ,
Phenyl GroupContributes to hydrophobic interactions,

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